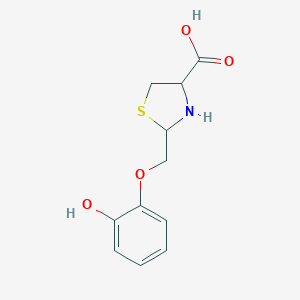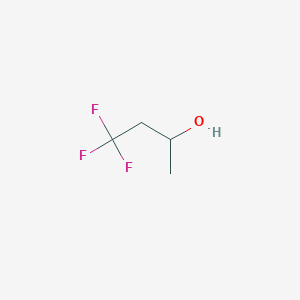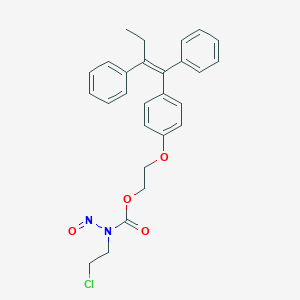
Tamoxifen nitrosocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tamoxifen nitrosocarbamate (TNC) is a novel chemical compound that has gained significant attention in the field of cancer research. TNC is a derivative of tamoxifen, a well-known drug used for the treatment of breast cancer. However, TNC has shown to be more effective than tamoxifen in inhibiting the growth of cancer cells.
作用机制
The mechanism of action of Tamoxifen nitrosocarbamate involves the inhibition of estrogen receptor (ER) signaling. ER is a protein that is overexpressed in breast cancer cells. It plays a crucial role in the growth and survival of cancer cells. Tamoxifen nitrosocarbamate binds to ER and inhibits its activity, leading to the inhibition of cancer cell growth. Tamoxifen nitrosocarbamate has also been shown to inhibit the activity of other proteins that are involved in cancer cell growth, such as Akt and mTOR.
生化和生理效应
Tamoxifen nitrosocarbamate has been shown to have several biochemical and physiological effects. It has been found to decrease the expression of genes that are involved in cancer cell growth and survival. Tamoxifen nitrosocarbamate has also been shown to decrease the production of inflammatory cytokines, which play a role in the development of cancer. In addition, Tamoxifen nitrosocarbamate has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for cancer cell growth.
实验室实验的优点和局限性
Tamoxifen nitrosocarbamate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Tamoxifen nitrosocarbamate is also stable and can be stored for an extended period. However, Tamoxifen nitrosocarbamate has some limitations. It is a relatively new compound, and its toxicity profile is not well established. Therefore, caution should be taken when handling Tamoxifen nitrosocarbamate.
未来方向
There are several future directions for Tamoxifen nitrosocarbamate research. One direction is to investigate the efficacy of Tamoxifen nitrosocarbamate in combination with other anticancer drugs. Another direction is to study the toxicity profile of Tamoxifen nitrosocarbamate in animal models. In addition, further studies are needed to elucidate the mechanism of action of Tamoxifen nitrosocarbamate and to identify potential biomarkers for Tamoxifen nitrosocarbamate response.
Conclusion:
In conclusion, Tamoxifen nitrosocarbamate is a promising compound for the treatment of cancer. It has shown to be more effective than tamoxifen in inhibiting the growth of cancer cells. Tamoxifen nitrosocarbamate works by inhibiting ER signaling and other proteins that are involved in cancer cell growth. Tamoxifen nitrosocarbamate has several advantages for lab experiments, but its toxicity profile needs to be further investigated. Future research on Tamoxifen nitrosocarbamate should focus on its efficacy in combination with other anticancer drugs, its toxicity profile, and its mechanism of action.
合成方法
The synthesis of Tamoxifen nitrosocarbamate involves the reaction of tamoxifen with nitrosocarbamate. The reaction is carried out in the presence of a catalyst, which facilitates the formation of Tamoxifen nitrosocarbamate. The yield of Tamoxifen nitrosocarbamate is relatively high, and the purity can be improved by recrystallization.
科学研究应用
Tamoxifen nitrosocarbamate has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of breast cancer cells, prostate cancer cells, and lung cancer cells. Tamoxifen nitrosocarbamate has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, Tamoxifen nitrosocarbamate has been found to be effective in inhibiting the growth of cancer cells that are resistant to tamoxifen.
属性
CAS 编号 |
104691-77-2 |
|---|---|
产品名称 |
Tamoxifen nitrosocarbamate |
分子式 |
C27H27ClN2O4 |
分子量 |
479 g/mol |
IUPAC 名称 |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C27H27ClN2O4/c1-2-25(21-9-5-3-6-10-21)26(22-11-7-4-8-12-22)23-13-15-24(16-14-23)33-19-20-34-27(31)30(29-32)18-17-28/h3-16H,2,17-20H2,1H3/b26-25- |
InChI 键 |
MVRABSBYMCPHBM-QPLCGJKRSA-N |
手性 SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCOC(=O)N(CCCl)N=O)/C3=CC=CC=C3 |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)N(CCCl)N=O)C3=CC=CC=C3 |
规范 SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)N(CCCl)N=O)C3=CC=CC=C3 |
同义词 |
N-(2-chloroethyl)-N-nitroso-2-(4-(1,2-diphenylbutenyl)phenoxy)ethyl carbamate N-nitroso-DBPE-carbamate tamoxifen nitrosocarbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)
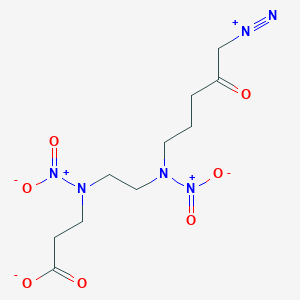
![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)
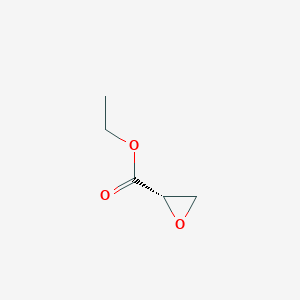
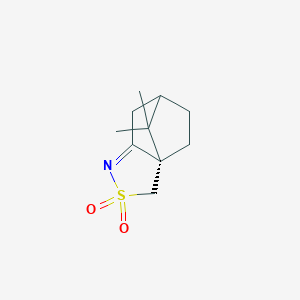
![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)
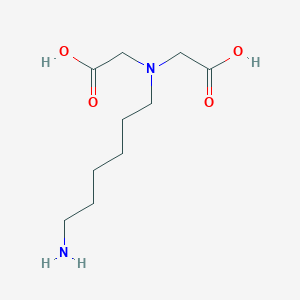

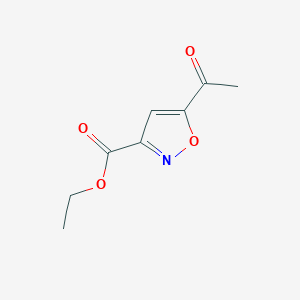
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)
![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)
